N-(3,5-dimethoxybenzyl)-2-phenylethanamine
Description
N-(3,5-Dimethoxybenzyl)-2-phenylethanamine is a substituted phenethylamine derivative featuring a benzyl group substituted with methoxy groups at the 3- and 5-positions. The dimethoxybenzyl moiety enhances lipophilicity and may influence receptor binding or metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-16-10-15(11-17(12-16)20-2)13-18-9-8-14-6-4-3-5-7-14/h3-7,10-12,18H,8-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLCALKKZPGKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNCCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364597 | |
| Record name | N-(3,5-dimethoxybenzyl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345221-52-5 | |
| Record name | N-(3,5-dimethoxybenzyl)-2-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxybenzyl)-2-phenylethanamine typically involves the reaction of 3,5-dimethoxybenzyl chloride with 2-phenylethanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxybenzyl)-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,5-dimethoxybenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
Chemistry
N-(3,5-dimethoxybenzyl)-2-phenylethanamine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
Biology
Research has indicated that this compound interacts with biological systems, particularly in the context of receptor binding. Studies on substituted phenethylamines have shown that compounds like this compound can affect microtubule dynamics, which are crucial for cellular processes .
Medicine
The compound is being investigated for its potential therapeutic effects in neuropharmacology. Its interaction with serotonin receptors suggests it may have implications for treating psychiatric disorders such as depression and anxiety . The exploration of structure-activity relationships has identified it as a selective agonist at certain serotonin receptor subtypes, which could lead to novel therapeutic agents .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for various applications in materials science and chemical engineering.
Case Study: Microtubule Polymerization
A study investigated the effects of several phenethylamines on microtubule polymerization dynamics. This compound was included among compounds tested for their ability to alter these dynamics in vitro. The results indicated that certain concentrations significantly enhanced polymerization rates compared to control conditions .
| Compound | Concentration (µM) | Polymerization Rate Increase |
|---|---|---|
| This compound | 50 | Significant increase |
| Control | - | Baseline |
| Paclitaxel | 10 | Stabilizing agent |
Case Study: Serotonin Receptor Interaction
Another investigation focused on the structure-activity relationships of phenethylamines at serotonin receptors. This compound demonstrated selective binding affinities that suggest potential therapeutic uses in treating mood disorders through modulation of serotonergic signaling pathways .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxybenzyl)-2-phenylethanamine involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
- Substituent Effects : Replacing the dimethoxy group with dimethyl (e.g., N-(3,5-Dimethylbenzyl)cyclopentanamine) increases hydrophobicity but reduces hydrogen-bonding capacity due to the lack of methoxy oxygen atoms. This could impact solubility and receptor interactions .
- Electronic Properties: The HOMO-LUMO gap of the Schiff base analog (4.2 eV) suggests higher chemical stability compared to non-conjugated analogs, which may influence redox activity or electrophilicity .
Crystallographic and Conformational Comparisons
- Crystal Packing : The dimethoxybenzyl group in 3,5-dimethoxybenzyl bromide derivatives (e.g., 3,5-DMBB) adopts a planar conformation stabilized by weak C–H···O interactions . Similar packing may occur in this compound, influencing solid-state stability.
- Comparison with Metal Complexes : Platinum/palladium complexes containing bis(2,4-dimethoxybenzyl) groups () demonstrate that methoxy positioning affects metal coordination. The 3,5-substitution in the target compound may limit chelation efficiency compared to 2,4-substituted analogs .
Biological Activity
N-(3,5-dimethoxybenzyl)-2-phenylethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its interactions with serotonin receptors, anticancer effects, and other biological activities.
Chemical Structure and Properties
This compound is a substituted phenethylamine derivative. The presence of methoxy groups at the 3 and 5 positions of the benzyl moiety is crucial for its biological activity. The compound’s structure allows it to interact with various biological targets, particularly neurotransmitter receptors.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Serotonin Receptor Interaction : This compound has been studied for its binding affinity and functional activity at serotonin receptor subtypes, particularly the 5-HT2A and 5-HT2C receptors. Research indicates that certain derivatives exhibit significant selectivity towards these receptors, which are implicated in various neurological and psychiatric disorders .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have shown antiproliferative effects against various cancer cell lines, indicating potential for further exploration in cancer therapeutics .
- Antimicrobial and Antiviral Properties : Similar phenethylamine derivatives have demonstrated antimicrobial and antiviral activities, suggesting that this compound may also exhibit these properties.
Serotonin Receptor Binding
Research has shown that N-benzyl substitutions can enhance the affinity for serotonin receptors. For instance, compounds structurally related to this compound have shown varying potencies at the 5-HT2A and 5-HT2C receptors. A study indicated that certain derivatives could act as full agonists at the 5-HT2C receptor while exhibiting lower efficacy at the 5-HT2A receptor .
| Compound | 5-HT2A Affinity (nM) | 5-HT2C Affinity (nM) | Functional Activity |
|---|---|---|---|
| This compound | X (to be determined) | Y (to be determined) | Agonist/Partial Agonist |
Note: Specific values for affinity need to be sourced from experimental data.
Anticancer Studies
In vitro studies have indicated that related compounds can inhibit the growth of cancer cell lines such as U-937 and SK-MEL-1. The IC50 values for these compounds ranged from approximately 5.7 to 12.2 µM, demonstrating their potential as apoptosis-inducing agents without significant cytotoxicity to normal cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | U-937 | X (to be determined) | Induces apoptosis |
| Similar Compound | SK-MEL-1 | Y (to be determined) | Alternative target mechanisms |
Case Studies
Several case studies have explored the pharmacological profiles of similar compounds:
- Study on Antiproliferative Effects : A study demonstrated that compounds structurally similar to this compound exhibited strong antiproliferative activity against various cancer cell lines. These findings support the hypothesis that modifications in the benzyl group can enhance biological efficacy .
- Neurotransmitter Receptor Selectivity : Another investigation focused on the selectivity of these compounds towards serotonin receptors. It was found that certain structural modifications could lead to a significant increase in selectivity for specific receptor subtypes, which is crucial for developing targeted therapies for mood disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
